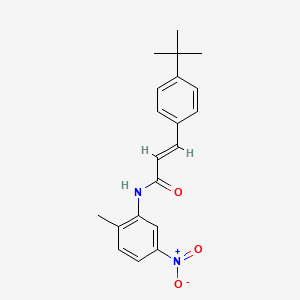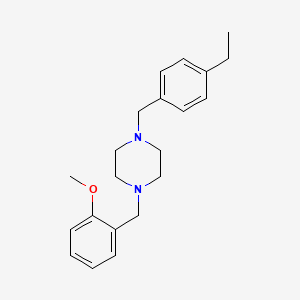![molecular formula C20H17N3 B5793337 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (BDMP) is a heterocyclic compound that has been studied for its potential therapeutic applications. BDMP is a pyrazolopyrimidine derivative that has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine works by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has some limitations for use in lab experiments. The compound is not water-soluble, which can make it difficult to administer in certain experiments. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine also has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several potential future directions for research on 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One area of interest is the development of 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and to identify potential new therapeutic applications for the compound.
Synthesis Methods
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be synthesized through a multistep process that involves the reaction of 4-biphenylcarboxaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form 2-(4-biphenylyl)-4,6-dimethylpyrazine. This intermediate product is then reacted with guanidine carbonate to form 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been studied for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
5,7-dimethyl-2-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-14-12-15(2)23-20(21-14)13-19(22-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFNTXWGMKFJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5793267.png)


![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)

![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)


![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)